molecular formula C17H21N5O3 B2697079 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide CAS No. 2034277-18-2

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide

Cat. No. B2697079
CAS RN: 2034277-18-2
M. Wt: 343.387
InChI Key: JJMDNAFNTPGBOG-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a member of the triazine family and is a white crystalline powder with a molecular formula of C18H22N6O3.

Scientific Research Applications

Discovery and Preclinical Studies

The compound BMS-540215, with a structure closely related to the query compound, has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It demonstrated significant in vivo activity in human tumor xenograft models, highlighting the compound's potential in cancer therapy (R. Bhide et al., 2006).

Synthesis and Herbicidal Activity

A study on the synthesis and herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues revealed that compounds with methoxy groups at specific positions on the pyrimidine and triazine rings exhibited high herbicidal activity. This suggests that modifications to the triazine core can lead to significant biological activities, which may be relevant to the query compound's potential applications (Y. Nezu et al., 1996).

Antiproliferative and Analgesic Agents

Compounds derived from visnaginone and khellinone, with structural similarities to the query compound, have shown anti-inflammatory and analgesic activities. This indicates the potential for compounds with similar structures to be developed as therapeutic agents (A. Abu‐Hashem et al., 2020).

Metabolic Pathways and Cytochrome P450 Inhibition

The metabolism and disposition of BMS-690514, a compound structurally related to the query, have been extensively studied, highlighting its extensive metabolism via multiple pathways. This insight into the metabolic fate can inform the development of related compounds, ensuring better pharmacokinetic profiles (L. Christopher et al., 2010).

Dual Inhibitors of Growth Factor Receptors

Research into dual inhibitors of VEGFR-2 and fibroblast growth factor receptor-1 (FGFR-1) has led to the identification of potent compounds that inhibit the tyrosine kinase activity of these growth factor receptors. This underscores the potential for designing dual-acting therapeutics that target multiple pathways in diseases such as cancer (R. Borzilleri et al., 2005).

Mechanism of Action

Mode of Action

The specific mode of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular and cellular level need to be investigated through detailed biochemical and biophysical studies.

properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-17-20-14(19-16(21-17)22-9-5-6-10-22)11-18-15(23)12-25-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMDNAFNTPGBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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